molecular formula C10H8N2S B2832225 6-Phenylpyrimidine-4-thiol CAS No. 887345-26-8

6-Phenylpyrimidine-4-thiol

Cat. No.: B2832225
CAS No.: 887345-26-8
M. Wt: 188.25
InChI Key: SPLYFJBPBALION-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenylpyrimidine-4-thiol is an aromatic heterocyclic compound that features a pyrimidine ring substituted with a phenyl group at the 6-position and a thiol group at the 4-position Pyrimidines are known for their wide range of biological activities and are integral components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylpyrimidine-4-thiol typically involves the reaction of 2,4-dichloro-6-phenylpyrimidine with thiourea. The reaction is carried out in ethanol under basic conditions, often using potassium hydroxide as the base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by thiol groups, yielding this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Phenylpyrimidine-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolates.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolates.

    Substitution: Alkyl or acyl derivatives of this compound.

Scientific Research Applications

6-Phenylpyrimidine-4-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Phenylpyrimidine-4-thiol involves its interaction with biological targets through the thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. This interaction can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects . Additionally, the compound can induce apoptosis in cancer cells by disrupting redox homeostasis and activating cell death pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both a phenyl group and a thiol group on the pyrimidine ring enhances its potential for diverse applications in chemistry, biology, and medicine.

Properties

IUPAC Name

6-phenyl-1H-pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S/c13-10-6-9(11-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLYFJBPBALION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=S)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.